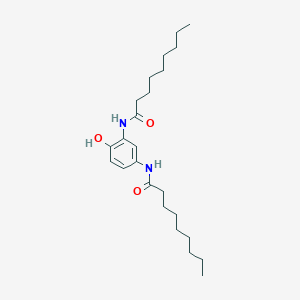
N,N'-(4-Hydroxy-1,3-phenylene)dinonanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(4-Hydroxy-1,3-phenylene)dinonanamide: is an organic compound characterized by the presence of two nonanamide groups attached to a 4-hydroxy-1,3-phenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Hydroxy-1,3-phenylene)dinonanamide typically involves the reaction of 4-hydroxy-1,3-phenylenediamine with nonanoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of N,N’-(4-Hydroxy-1,3-phenylene)dinonanamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(4-Hydroxy-1,3-phenylene)dinonanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(4-Hydroxy-1,3-phenylene)dinonanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N,N’-(4-Hydroxy-1,3-phenylene)dinonanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the amide groups can participate in various biochemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- N,N’-(4-Hydroxy-1,3-phenylene)dibenzenesulfonamide
- N,N’-(4-Hydroxy-1,3-phenylene)diacetamide
Comparison: N,N’-(4-Hydroxy-1,3-phenylene)dinonanamide is unique due to the presence of long nonanamide chains, which can influence its solubility, reactivity, and interaction with biological systems. In contrast, compounds like N,N’-(4-Hydroxy-1,3-phenylene)dibenzenesulfonamide have different substituents that can alter their chemical and physical properties, leading to distinct applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
110388-45-9 |
|---|---|
Molekularformel |
C24H40N2O3 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
N-[4-hydroxy-3-(nonanoylamino)phenyl]nonanamide |
InChI |
InChI=1S/C24H40N2O3/c1-3-5-7-9-11-13-15-23(28)25-20-17-18-22(27)21(19-20)26-24(29)16-14-12-10-8-6-4-2/h17-19,27H,3-16H2,1-2H3,(H,25,28)(H,26,29) |
InChI-Schlüssel |
GVOWYFJRDZPSHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)NC1=CC(=C(C=C1)O)NC(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


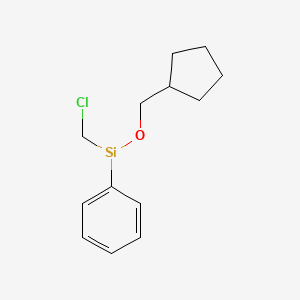
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
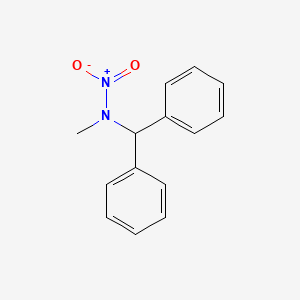
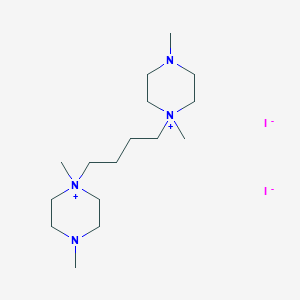
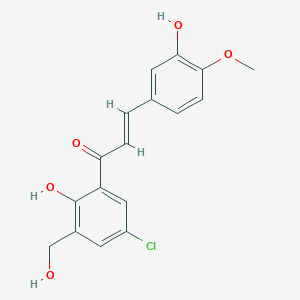


![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)

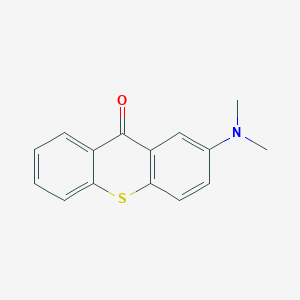


![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
